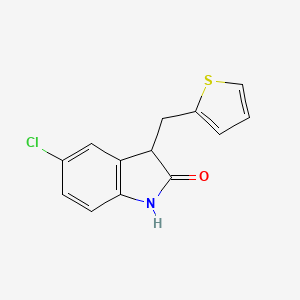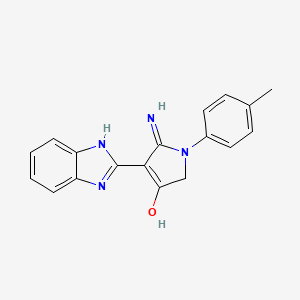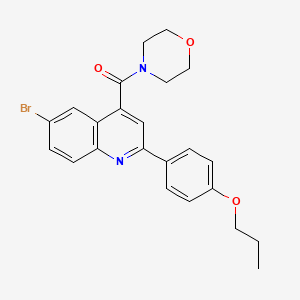
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases.
作用機序
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one inhibits JAK/STAT signaling by binding to the JAK kinase domain and preventing phosphorylation of the STAT transcription factors. This leads to a decrease in gene expression and cellular proliferation.
Biochemical and Physiological Effects:
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to investigate the role of this pathway in various diseases without affecting other signaling pathways. However, one limitation of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that the concentration used in experiments is within a safe range.
将来の方向性
There are many future directions for research involving 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more specific JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the role of JAK/STAT signaling in non-cancer diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the potential use of 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent in cancer treatment is an area of ongoing research.
合成法
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzyl alcohol with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid to form the intermediate 2-((2-thienylmethyl)amino)benzyl alcohol. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one.
科学的研究の応用
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases. For example, studies have shown that 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells by blocking JAK/STAT signaling. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGWHGJOUIYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(thiophen-2-YL)methyl]-2,3-dihydro-1H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6061585.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)
